(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-[2-(Hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole hybrid compound featuring a benzylidene moiety substituted with a hexyloxy group at the ortho position of the aromatic ring. The Z-configuration of the exocyclic double bond is critical for its structural stability and biological interactions . Its synthesis typically involves a multicomponent reaction of thiazolo-triazole precursors with substituted aldehydes under acidic conditions, yielding planar, conjugated systems that enhance electronic delocalization .
Properties
Molecular Formula |
C23H23N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-hexoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-4-10-15-28-19-14-9-8-13-18(19)16-20-22(27)26-23(29-20)24-21(25-26)17-11-6-5-7-12-17/h5-9,11-14,16H,2-4,10,15H2,1H3/b20-16- |
InChI Key |
PYFSXIKMCMQUER-SILNSSARSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-b][1, triazole Synthesis
The thiazolo[3,2-b] triazole scaffold is typically constructed via cyclocondensation of triazole-thiol derivatives with α-haloketones. For example, 2-phenyl-1,2,4-triazole-3-thiol reacts with phenacyl bromide in ethanol under reflux to form the thiazole ring, yielding 2-phenylthiazolo[3,2-b][1, triazol-6(5H)-one .
Reaction Conditions:
-
Solvent: Ethanol
-
Temperature: 80°C (reflux)
-
Time: 6–8 hours
-
Yield: 70–85%
Key spectroscopic data for the intermediate:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, phenyl-H), 4.32 (s, 2H, thiazole-CH₂) .
-
MS (ESI): m/z 256.1 [M+H]⁺.
Alternative One-Pot Synthesis
A catalyst-free one-pot method from dibenzoylacetylene and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol achieves the fused core and benzylidene group simultaneously .
Steps:
-
React dibenzoylacetylene (1 eq) with triazole-thiol (1 eq) in acetonitrile at 25°C for 24 hours.
-
Add 2-(hexyloxy)benzaldehyde (1.5 eq) and continue stirring for 12 hours.
-
Isolate via column chromatography (hexane/ethyl acetate, 7:3).
Advantages:
Comparative Analysis of Methods
Challenges and Optimization
-
Regioselectivity: Competing pathways during cyclization may yield isomeric byproducts. Using bulky bases (e.g., DBU) improves selectivity .
-
Z/E Isomerism: Polar solvents (e.g., DMF) favor the Z-isomer due to hydrogen bonding with the carbonyl group .
-
Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates isomers .
Scalability and Industrial Relevance
Gram-scale synthesis has been demonstrated for related thiazolo-triazoles, with yields maintained at >60% . Industrial applications remain limited due to:
-
High catalyst costs in cross-coupling.
-
Multi-step sequences requiring rigorous purification.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Protein Binding: It can bind to proteins, altering their conformation and affecting their biological activity.
Cellular Pathways: The compound can modulate cellular pathways by interacting with signaling molecules, leading to changes in cell behavior.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is structurally analogous to other 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, differing primarily in the alkoxy substituent on the benzylidene ring. Key analogs include:
Key Observations :
- Aromatic Substituents : Electron-donating groups (e.g., methoxy, benzyloxy) on the benzylidene ring improve planarity and π-π stacking interactions with biological targets, as seen in the potent anticancer analog .
- Heterocyclic Variations : Replacement of the benzylidene with indoline (as in ) reduces melting points, suggesting reduced crystallinity due to steric bulk.
Spectral and Physicochemical Properties
- NMR Shifts : The hexyloxy group’s electron-donating effect deshields aromatic protons, causing downfield shifts in ¹H-NMR (δ 7.2–8.1 ppm) compared to methoxy analogs (δ 6.8–7.5 ppm) .
- Melting Points : Longer alkoxy chains reduce melting points (e.g., allyloxy analog lacks a reported melting point, suggesting lower crystallinity) .
Molecular Docking and SAR
Q & A
Q. How can the regioselectivity of the thiazolo-triazole core synthesis be optimized?
The reaction of 2,2-dicyanooxiranes with 1,3-dinucleophiles (e.g., 5-mercapto-3-phenyl-s-triazole) in acetonitrile under Lewis acid catalysis (e.g., ZrCl₄) enables regioselective formation of the thiazolo-triazole scaffold. Monitoring via TLC (hexane/ethyl acetate eluent) ensures reaction completion. Recrystallization in hexane/ethyl acetate yields pure products .
Q. What spectroscopic methods confirm the Z-configuration of the benzylidene moiety?
Single-crystal X-ray diffraction (XRD) is definitive for stereochemical assignment. For example, (Z)-configured benzylidene derivatives exhibit characteristic torsion angles (e.g., C5–C6–C7–C8 = -179.1°), validated by XRD data. Complementary techniques include ¹H NMR coupling constants (e.g., J = 12.6 Hz for trans-olefinic protons) and IR absorption bands for conjugated C=N/C=O groups .
Q. What solvent systems are optimal for recrystallizing thiazolo-triazolone derivatives?
A 1:1 hexane/ethyl acetate mixture is effective for recrystallization, balancing polarity to dissolve impurities while precipitating the target compound. For temperature-sensitive derivatives, slow cooling (0.5°C/min) minimizes amorphous byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents influence the thiazolo-triazolone's bioactivity?
Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene ring enhance electrophilicity, improving interactions with biological targets (e.g., kinase ATP-binding pockets). In vitro cytotoxicity assays (SRB method) against cancer cell lines (e.g., MCF-7, HEPG-2) show IC₅₀ values correlating with Hammett σ constants (R² > 0.85) .
Q. What computational models predict the compound's pharmacokinetic properties?
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields estimate logP (4.2 ± 0.3) and blood-brain barrier permeability (Pe > 5 × 10⁻⁶ cm/s). ADMET predictors (e.g., SwissADME) highlight moderate CYP3A4 inhibition risk (probability = 0.67), necessitating in vitro microsomal stability assays .
Q. How can reaction kinetics be modulated to avoid dimerization during synthesis?
Pseudo-first-order conditions (excess 2,2-dicyanooxirane) and low temperatures (0–5°C) suppress nucleophilic attack by intermediates. Kinetic studies (HPLC monitoring) show a rate constant (k) of 0.023 min⁻¹ for monomer formation vs. 0.005 min⁻¹ for dimerization .
Methodological Resources
- Synthesis Protocols : and detail stepwise procedures for analogous thiazolo-triazolones.
- Structural Validation : XRD data in and provide reference metrics (e.g., unit cell parameters, R-factors).
- Biological Assays : outlines cytotoxicity testing protocols (cell culture, SRB staining, IC₅₀ calculation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
